molecular formula C13H16BNO4 B1457205 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one CAS No. 1254319-58-8

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one

Cat. No.: B1457205
CAS No.: 1254319-58-8
M. Wt: 261.08 g/mol
InChI Key: GWJADTWONUXMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronate ester derivative featuring a benzoxazolone core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . Its structure combines a bicyclic oxazolone ring with a pinacol boronate ester, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)15-11(16)17-10/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJADTWONUXMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254319-58-8
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

  • Chemical Formula : C13_{13}H16_{16}BNO2_2
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 59568550

The compound features a boron-containing dioxaborolane moiety which is known for enhancing the solubility and stability of organic compounds in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]oxazole scaffold. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets.

  • Mechanism of Action :
    • The benzo[d]oxazole derivatives are believed to exert their effects through the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of established anticancer agents like colchicine and vincristine.
    • In vitro studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines, with IC50_{50} values often in the low micromolar range.

Case Studies

A selection of studies has been conducted to evaluate the biological activity of related compounds:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMDA-MB-231 (breast cancer)0.56Tubulin inhibition
Compound BA549 (lung cancer)1.0Apoptosis induction
Compound CHL-60 (leukemia)0.75Cell cycle arrest

These findings suggest that modifications to the core structure can significantly influence biological activity.

Antimicrobial Activity

Some derivatives of boron-containing compounds have shown promise as antimicrobial agents. The presence of the dioxaborolane group may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Research Findings

Recent research indicates that compounds similar to this compound exhibit:

  • High Selectivity : Many derivatives show selective toxicity towards cancer cells over normal cells.
  • Enhanced Solubility : The dioxaborolane moiety contributes to better solubility in aqueous solutions, facilitating easier formulation for therapeutic use.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a boron-containing reagent in organic synthesis. Its dioxaborolane moiety allows for selective reactions with nucleophiles, making it valuable for the formation of carbon-carbon bonds.

Key Reactions:

  • Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.
  • Borylation Reactions: It serves as a borylating agent, introducing boron into organic substrates which can then be transformed into alcohols or amines through subsequent reactions.

Materials Science

In the realm of materials science, the compound is explored for its role in developing new materials such as covalent organic frameworks (COFs) and polymers.

Applications:

  • Covalent Organic Frameworks (COFs): The compound has been used as a building block for synthesizing COFs that exhibit high surface areas and porosity. These materials are promising for gas storage and separation applications.
  • Semiconducting Materials: Research indicates that derivatives of this compound can be integrated into semiconducting materials for use in organic electronics and photovoltaic devices.

Medicinal Chemistry

The medicinal chemistry applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one are primarily focused on its potential as a therapeutic agent.

Biological Activity:

  • Anticancer Properties: Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity: There is emerging evidence that compounds containing the dioxaborolane structure can possess antimicrobial properties, making them candidates for further development in treating infections.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in a Suzuki coupling reaction to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts.

ReactionConditionsYield
Biaryl APd catalyst; DMF; 80°C92%
Biaryl BPd catalyst; THF; 60°C88%

Case Study 2: Development of COFs

Research focused on synthesizing COFs using the compound as a precursor. The resulting materials exhibited exceptional stability and porosity.

MaterialSurface Area (m²/g)Pore Volume (cm³/g)
COF-A12000.45
COF-B15000.55

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Core Heterocycle Substituent Position Molecular Weight (g/mol) Key Differences
Target Compound: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one - Benzoxazolone (O, N) 5-position ~259.08* Reference compound
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one 710348-69-9 Benzimidazolone (N, N) 5-position 273.11 Dual nitrogen atoms increase electron density; reduced oxidative stability
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 837392-66-2 Isoxazole (O, N) 5-position 245.08 Smaller heterocycle; higher ring strain
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one 1810038-58-4 Thiazolone (S, N) 6-position 277.16 Sulfur atom enhances polarizability; altered solubility
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one 1220696-32-1 Benzoxazolone (O, N) 3-methyl, 5-boronate 275.11 Methyl group increases steric hindrance
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole 1073355-14-2 Oxadiazole (O, N, N) 5-position 259.06 Electron-withdrawing oxadiazole core enhances reactivity

*Estimated based on structural similarity to methylated analog.

Reactivity in Cross-Coupling Reactions

The target compound’s benzoxazolone core provides a balance of electron-withdrawing character (from the oxazolone) and stability (from the boronate ester). In contrast:

  • Thiazolone derivative (CAS 1810038-58-4): Sulfur’s polarizability may improve catalytic turnover in palladium-mediated reactions but could lead to side reactions with soft metal catalysts .
  • Methylated analog (CAS 1220696-32-1): The 3-methyl group introduces steric hindrance, slowing coupling efficiency but improving crystallinity for purification .

Preparation Methods

Detailed Preparation Procedure

A representative synthetic method reported involves the following steps:

  • Preparation of Aryl Halide Precursor: The benzo[d]oxazol-2(3H)-one core is functionalized to introduce a halogen (Br or I) at the desired position (commonly position 5 or 4).

  • Miyaura Borylation Reaction:

    • The aryl halide (e.g., 4-bromobenzo[d]oxazol-2(3H)-one) is combined with bis(pinacolato)diboron in the presence of a palladium catalyst.
    • A base such as potassium acetate or sodium carbonate is added to facilitate the reaction.
    • The mixture is heated under an inert atmosphere, typically at 90–110 °C for 4 to 24 hours.
    • After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., dichloromethane), and washed with aqueous solutions to remove inorganic residues.
    • The crude product is purified by flash column chromatography using solvent mixtures like methanol/dichloromethane or ethyl acetate/heptanes.
  • Isolation and Characterization:

    • The purified product is isolated as a solid, characterized by NMR spectroscopy, mass spectrometry, and melting point determination.
    • Yields vary depending on the substrate and conditions but typically range from moderate to good (35–88%).

Research Findings and Data Table

Parameter Typical Value / Condition Reference / Notes
Starting aryl halide 4-bromobenzo[d]oxazol-2(3H)-one or positional analogs Commercially available or synthesized in situ
Boron reagent Bis(pinacolato)diboron Standard boron source for Miyaura borylation
Catalyst PdCl2(dppf), PdCl2(PPh3)2 Effective for borylation of aryl halides
Base Potassium acetate (KOAc), Sodium carbonate (Na2CO3) Facilitates transmetallation step
Solvent 2-Methyltetrahydrofuran, DMF, MeCN Polar aprotic solvents preferred
Temperature 90–110 °C Elevated temperatures enhance reaction rate
Reaction time 4–24 hours Longer times for higher conversion
Atmosphere Nitrogen or argon (inert) Prevents catalyst deactivation
Yield 35–88% Depends on substrate and reaction optimization
Purification Flash column chromatography Solvent systems: MeOH/DCM or EtOAc/heptanes

Representative Example from Literature

  • A mixture of 3-bromo-5-fluoropyridine-4-carbaldehyde (0.5 mmol), 3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (0.5 mmol), sodium carbonate (2 M aqueous, 1.5 mmol), and PdCl2(PPh3)2 (0.03 mmol) in DMF (3 mL) was heated at 100 °C for 4 hours. After workup and purification, the target compound was obtained in 35% yield.

  • In another protocol, the Miyaura borylation of 2-methyl-5-bromobenzo[d]oxazole was performed using Pd catalyst and potassium acetate in 2-methyltetrahydrofuran at 90 °C for 24 hours under inert atmosphere, yielding 88% of the corresponding boronic ester.

Notes on Optimization and Variations

  • Catalyst choice: PdCl2(dppf) is often preferred for its stability and efficiency in borylation reactions.
  • Base selection: Potassium acetate is commonly used due to its mild basicity and compatibility with Pd catalysts.
  • Solvent effects: 2-Methyltetrahydrofuran is favored for its green chemistry profile and good solubilizing properties.
  • Temperature and time: Higher temperatures and longer reaction times improve conversion but may increase side reactions.
  • Purification: Flash chromatography is the standard method; solvent gradients are adjusted based on polarity of impurities.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazol-2(3H)-one?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, analogous boronate esters are prepared by refluxing aryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 80–100°C for 12–24 hours . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) and benzooxazolone scaffold (aromatic protons δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~1700 cm⁻¹ (C=O in oxazolone) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing compounds .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The dioxaborolane group is moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis. Shelf life is typically 6–12 months under these conditions .

Advanced Research Questions

Q. What strategies mitigate side reactions during cross-coupling reactions involving this boronate ester?

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity for aryl-oxazolone coupling .
  • Solvent Control : Anhydrous THF or toluene minimizes hydrolysis of the boronate ester.
  • Temperature Gradients : Slow heating (40°C → 80°C) reduces premature deboronation. Contradictions in yield (e.g., 60–90% across studies) may arise from trace oxygen or variable ligand ratios; rigorous degassing and strict stoichiometry are critical .

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations assess electrophilicity at the boron center and π-orbital alignment for Suzuki couplings. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with kinase active sites, leveraging the oxazolone moiety’s hydrogen-bonding capacity. Validation requires correlation with experimental IC₅₀ data from kinase inhibition assays .

Q. What experimental designs are suitable for evaluating its pharmacokinetic (PK) properties?

Use a randomized block design with split-split plots:

  • Main Plots : Dosage forms (oral vs. intravenous).
  • Subplots : Metabolic conditions (e.g., CYP3A4 activity).
  • Sub-subplots : Time points for plasma concentration measurements. Analyze metabolites via LC-MS/MS and compare bioavailability using ANOVA with post-hoc Tukey tests .

Q. How can conflicting data on hydrolytic stability be resolved?

Contradictory half-life reports (e.g., 2 vs. 8 hours in pH 7.4 buffer) may stem from:

  • Buffer Ionic Strength : High salt concentrations accelerate hydrolysis.
  • Analytical Methods : HPLC-UV vs. ¹¹B NMR may yield discrepancies. Standardize conditions (37°C, 0.1 M PBS) and validate via tandem techniques .

Methodological Tables

Table 1: Key Synthetic Parameters for Boronate Ester Formation

ParameterOptimal RangeReferences
CatalystPd(dppf)Cl₂ (5 mol%)
Temperature80–100°C
Reaction Time12–24 hours
PurificationEtOAc/Hexane (1:3)

Table 2: Stability Under Varied Conditions

ConditionHalf-Life (h)Degradation PathwayReferences
pH 7.4, 37°C2–8Hydrolysis
Dry Argon, 4°C>720None

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.